Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. The prerequisite imidazole-2-carboxylic acid is prepared from N-benzylimidazole via low-temperature C-2 lithiation using MeLi (methyl lithium). The reaction is quenched with CO₂ , followed by subsequent debenzylation . The final product is 2-trifluoromethylimidazole , which can be converted to the lithium salt (LiTDI) .
Scientific Research Applications
Synthesis and Structural Characterization in Organometallic Chemistry
In organometallic chemistry, lithium imidazolides serve as precursors for generating unique compounds with potential applications in synthesis and catalysis. For example, the synthesis and structural characterization of compounds involving lithium and imidazole derivatives have provided insights into N−H deprotonation reactions and N−B bond formations, leading to products with potential use in the generation of Group 4 metallocene cations through salt metathesis (Vagedes, Erker, & Fröhlich, 2002).
Lithium Battery Electrolyte Applications
In lithium battery technology, imidazole derivatives have been explored as components of high-performance electrolytes. Room temperature molten salts based on ethyl-methyl-imidazolium and similar compounds have shown promise as electrolytes in lithium batteries, exhibiting good thermal stability, viscosity, conductivity, and electrochemical properties (Garcia et al., 2004). Furthermore, new trivalent imidazole-derived salts have been developed for lithium-ion cells, offering high lithium cation transference numbers and thermal stability (Trzeciak et al., 2014).
Polymer Science and Electrolyte System Enhancements
In polymer science, imidazolium salts have been used to improve the ionic conductivity of polymer blend electrolyte systems. The incorporation of 1–butyl–3–methyl imidazolium trifluoromethanesulfonate into poly(ethyl methacrylate)/poly(vinylidenefluoride-co-hexafluoropropylene) blends has significantly increased the ionic conductivity, indicating potential for high-performance polymer electrolytes (Sim, Majid, & Arof, 2014).
Future Directions
Mechanism of Action
Target of Action
Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate is a fluorinated imidazole compound . Imidazoles are privileged scaffolds present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . .
Mode of Action
It’s known that fluorinated imidazoles have shown remarkable catalytic effects on many organic reactions .
Biochemical Pathways
It’s known that imidazole-based ligands and n-heterocyclic carbenes have shown remarkable catalytic effects on many organic reactions .
Properties
IUPAC Name |
lithium;1-(2,2,2-trifluoroethyl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2.Li/c11-10(12,13)5-15-7-4-2-1-3-6(7)14-8(15)9(16)17;/h1-4H,5H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUGKJABZSUSFA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)N=C(N2CC(F)(F)F)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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